![molecular formula C8H5NO3 B2820982 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 112110-17-5](/img/structure/B2820982.png)
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
Vue d'ensemble
Description
“3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione” is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furo[3,4-b]pyridine core with a methyl group attached to the 3-position and dione functional groups at the 5 and 7 positions .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 365.7±30.0 °C . Its density is predicted to be 1.455±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be -1.95±0.20 .Applications De Recherche Scientifique
Synthesis Methods and Derivatives
A study by Yin et al. (2008) discusses a new approach to synthesizing 3-methylthio-substituted furans and related derivatives, showcasing the versatility of pyridine and furan compounds in chemical synthesis. This method highlights the potential for creating a variety of structurally similar compounds, including those with the core structure of 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione, through domino processes involving reduction and cyclization reactions (Yin et al., 2008).
Catalysis and Chemical Transformations
Grozavu et al. (2020) describe a catalytic method that introduces a methyl group onto the aromatic ring of pyridines, relevant to the modification and functionalization of pyridine derivatives. This method utilizes methanol and formaldehyde, highlighting an innovative approach to modifying the chemical structure of pyridines, potentially applicable to compounds like this compound (Grozavu et al., 2020).
Biological Applications and Properties
Phelligridins C-F, identified from Phellinus igniarius, demonstrate the diversity of pyrano and furo derivatives in natural product chemistry, with applications in cytotoxicity studies. These findings suggest the potential biological activities of structurally related compounds, providing insight into the development of new therapeutic agents (Mo et al., 2004).
Theoretical Studies and Molecular Analysis
Halim and Ibrahim (2022) performed a detailed theoretical study on a compound structurally related to this compound, focusing on its electronic structure, vibrational spectra, and nonlinear optical properties. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in materials science and molecular electronics (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
3-methylfuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c1-4-2-5-6(9-3-4)8(11)12-7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFNYZWKFIYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)OC2=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



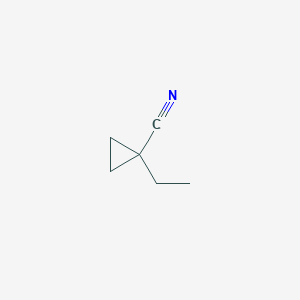
amine hydrochloride](/img/structure/B2820906.png)
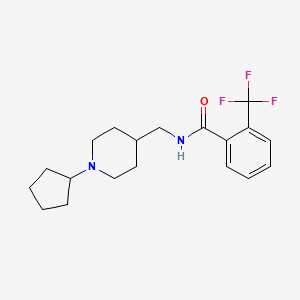
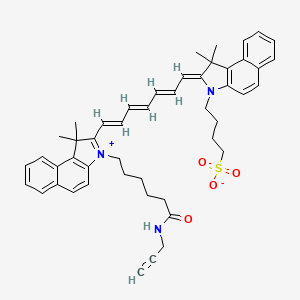
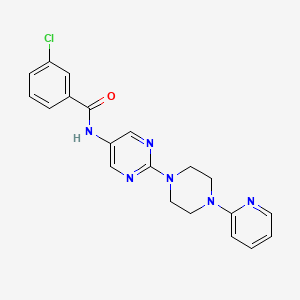

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)
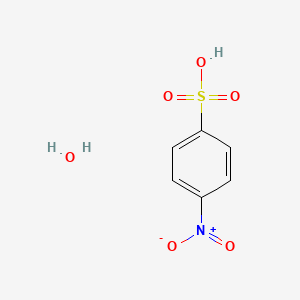



![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)